molecular formula C8H8FIO2 B14031846 1-Fluoro-3-iodo-5-(methoxymethoxy)benzene

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene

Cat. No.: B14031846
M. Wt: 282.05 g/mol
InChI Key: NWKISFFKCHVLDI-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 It is a halogenated benzene derivative, characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-iodo-5-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-fluoro-3-iodo-5-methoxybenzene.

    Methoxymethylation: The methoxy group is converted to a methoxymethoxy group using reagents like methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts. For example, palladium-catalyzed cross-coupling reactions can introduce different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-3-iodo-5-(methoxymethoxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms (fluorine and iodine) can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxymethoxy group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene can be compared with other halogenated benzene derivatives:

    1-Fluoro-3-iodo-5-methoxybenzene: Lacks the methoxymethoxy group, which can affect its reactivity and applications.

    5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Contains a bromine atom instead of a methoxymethoxy group, leading to different chemical properties and reactivity.

    1-Fluoro-5-iodo-3-methoxy-2-(methoxymethoxy)benzene: Similar structure but with different substitution patterns, affecting its chemical behavior.

Properties

Molecular Formula

C8H8FIO2

Molecular Weight

282.05 g/mol

IUPAC Name

1-fluoro-3-iodo-5-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8FIO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3

InChI Key

NWKISFFKCHVLDI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)I)F

Origin of Product

United States

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